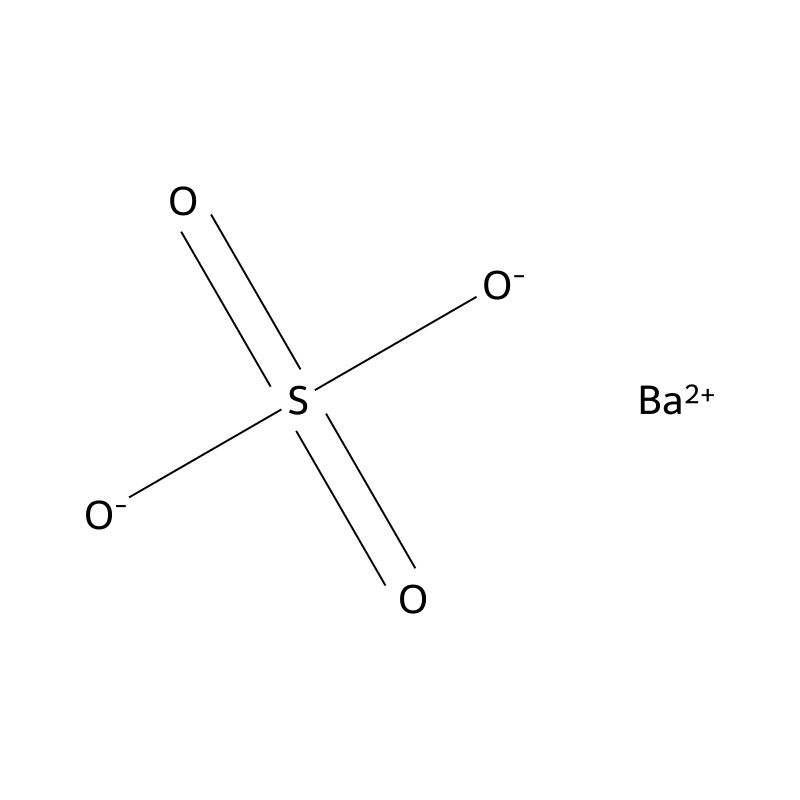

Barium sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very slightly soluble in cold water

SOLUBILITY IN WATER INCREASES CONSIDERABLY IN PRESENCE OF CHLORIDE & OTHER ANIONS

0.00031 g/100 g water at 20 °C; insol in ethanol

Soluble in hot concentrated sulfuric acid; practically insoluble in dilute acids and alcohol

Practically insoluble in organic solvents; very slightly soluble in alkalis and in solution of many salts

Solubility in water: none

(64 °F): 0.0002%

Synonyms

Canonical SMILES

Medical Imaging:

Barium sulfate is most commonly known as a contrast agent in medical imaging, particularly for computed tomography (CT) scans of the gastrointestinal (GI) tract []. Its high X-ray opacity allows it to coat the GI tract lining, making it easier to visualize internal structures on CT scans. This helps diagnose various conditions like ulcers, blockages, and abnormal growths [].

Researchers are also exploring the use of barium sulfate nanoparticles in photoacoustic imaging (PAI), a non-invasive imaging technique utilizing light and sound waves []. Combining barium sulfate with specific pigments can create a contrast agent that shows up in both PAI and X-ray, potentially providing more information during imaging procedures [].

Material Science:

Due to its unique properties like high density, chemical stability, and whiteness, barium sulfate finds several applications in material science research. It is often used as a filler in various materials, including:

- Paints and coatings: Barium sulfate enhances the opacity, whiteness, and durability of paints and coatings [].

- Polymers: Barium sulfate improves the mechanical properties and fire resistance of polymers [].

- Ceramics: Barium sulfate is used as a precursor for other barium-based ceramics with specific electrical and optical properties [].

Researchers are also investigating the potential of barium sulfate nanoparticles in developing antimicrobial materials due to their potential to inhibit bacterial growth [].

Environmental Research:

Barium sulfate is used in environmental research as a sorbent to remove various contaminants from air and water. Its high surface area allows it to adsorb pollutants like heavy metals and organic compounds [].

Researchers are studying the effectiveness of barium sulfate in removing specific contaminants from different environmental matrices, aiming to develop efficient and cost-effective remediation strategies [].

Barium sulfate is an inorganic compound with the chemical formula BaSO₄. It appears as a white crystalline solid that is odorless and insoluble in water, making it a unique compound among barium salts. Barium sulfate occurs naturally in the mineral barite, which is the primary commercial source for barium and its derivatives. The compound is characterized by its high density (approximately 4.49 g/cm³) and high melting point (around 1580 °C) .

Barium sulfate is primarily formed through the reaction of barium ions with sulfate ions. The following equations illustrate its formation:

This reaction produces a white precipitate of barium sulfate, which is notable for its extreme insolubility in water and most organic solvents. Barium sulfate can also be produced by reacting barium sulfide with sulfuric acid:

Additionally, it can be synthesized from barium carbonate or barium chloride reacting with sulfuric acid .

- Thermal Reduction: Barium sulfate can be processed from barite through thermal reduction with carbon (coke), yielding barium sulfide, which is then treated with sulfuric acid to produce pure barium sulfate.\ce{BaSO4+4C->BaS+4CO}\ce{BaS+H2SO4->BaSO4+H2S}

- Precipitation Method: In laboratory settings, barium sulfate is often synthesized by mixing solutions of barium ions and sulfate salts, resulting in immediate precipitation .

- From Barium Carbonate or Chloride: Reacting these compounds with sulfuric acid also yields barium sulfate.

Barium sulfate has a wide range of applications across various industries:

- Medical Imaging: Used as a contrast agent in radiographic studies of the gastrointestinal tract.

- Oil and Gas Industry: Employed as a weighting agent in drilling fluids to maintain borehole stability.

- Paints and Coatings: Acts as a filler to enhance opacity and brightness.

- Plastics: Utilized as a filler to improve mechanical properties and density.

- Pyrotechnics: Contributes to green coloration in fireworks .

Barium sulfate shares similarities with other metal sulfates but stands out due to its unique properties:

| Compound | Solubility | Density (g/cm³) | Melting Point (°C) | Unique Features |

|---|---|---|---|---|

| Barium Sulfate | Insoluble | 4.49 | 1580 | Non-toxic; used in medical imaging |

| Calcium Sulfate | Slightly soluble | 2.96 | 1450 | Commonly used in plaster and fertilizers |

| Strontium Sulfate | Insoluble | 3.96 | 1600 | Used in fireworks for red coloration |

| Magnesium Sulfate | Soluble | 1.68 | 1124 | Commonly used as Epsom salt |

Barium sulfate's high density and insolubility make it particularly useful in applications requiring stability and non-reactivity, distinguishing it from more soluble sulfates like magnesium sulfate .

Physical Description

Pellets or Large Crystals; Dry Powder; NKRA; Water or Solvent Wet Solid; Other Solid; Dry Powder, Liquid; Liquid, Other Solid; Liquid

White or yellowish, odorless powder; [NIOSH] Insoluble in water; [HSDB]

ODOURLESS TASTELESS WHITE OR YELLOWISH CRYSTALS OR POWDER.

White or yellowish, odorless powder.

Color/Form

White, orthorhombic crystals

White or yellowish powder

Opaque powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

decomposes

2912 °F (decomposes)

2912 °F (Decomposes)

Heavy Atom Count

Taste

Density

4.49 g/cu cm

4.5 g/cm³

4.25-4.5

Odor

Decomposition

Decomposes above 1600 °C

1600 °C

Melting Point

1580 °C

2876 °F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1617 of 1775 companies (only ~ 8.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

FDA Label

Therapeutic Uses

Barium sulfate suspension is indicated for use as a contrast medium in x-ray diagnosis of the gastrointestinal tract. /Included in US product label/

This drug has not been found by FDA to be safe and effective, and this labeling has not been approved by FDA.

Oral or rectal barium sulfate suspension, in low concentration, is indicated for enhancement of computed tomographic images (CT of the body) to delineate the gastrointestinal tract. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for Barium sulfate (18 total), please visit the HSDB record page.

Pharmacology

Barium Sulfate is the sulfate salt of barium, an alkaline, divalent metal. Barium sulfate is quite insoluble in water, and is used as a radiopaque agent to diagnose gastrointestinal medical conditions. Barium sulfate is taken by mouth or given rectally. (NCI04)

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

0 mmHg (approx)

Pictograms

Health Hazard

Impurities

Other CAS

13462-86-7

Absorption Distribution and Excretion

Barium sulfate is excreted unchanged in the feces.

The rate of excretion of barium sulfate is dependent on the route of administration and the status of peristaltic activity and motility of the gastrointestinal tract.

/In female beagle dog,/ (131)barium sulfate was found to be cleared from lung, with a biological half-time of 8-9 days ... . This indicated some solubility ... In body fluids, possibly in colloidal form. ... Barium sulfate ... Clearance rate /depends/ on specific surface area of inhaled particles and was lower for heat treated than for untreated particles.

In an extensive study, temperature and pulse rate measurements were taken as an indication of an acute inflammatory response for 291 humans administered a single unstated dose of a 50% w/v barium sulfate suspension for bronchographic purposes. The method of administration was unstated, but the suspension was presumed to have been instilled into the trachea and then blown into the lungs. In 154 patients, there was radiological evidence of the presence of barium sulfate in the bronchial tree at the time of the last available X-ray (various time points ranging from < 1 week to > 1 year after administration); in 135 patients, on the other hand, there was no radiological evidence of residual barium sulfate in the lungs 1 year after bronchography. Forty-one of these patients exhibited complete elimination of the barium sulfate from the lungs within 1 week; it was stated that in some of these patients, this clearance occurred within 24 hr.

After inhalation exposure of rats to a BaSO4 aerosol at 40 mg/cu m, 5 hr daily for 2 months, lymphatic transport was slight. The skeletal concentration of Ba was 0.8-1.5 mg/g dry substance (10-100 times the pulmonary concentration). Skeletal uptake decreased somewhat with advancing age.

Of BaSO4 injected intratracheally, about 5% of the initial dose was recovered in the urine during the first 10 days after administration.

For more Absorption, Distribution and Excretion (Complete) data for Barium sulfate (11 total), please visit the HSDB record page.

Metabolism Metabolites

The in vivo solubility in rats of barium chloride, barium carbonate, barium sulfate, and barium fused in clay /was studied/. The chloride and the carbonate disappeared rapidly from the injection site. The sulfate dissolved more slowly; a half-life of 26 days was calculated. The fused clay was largely retained, the half-life being calculated as 1390 days.

Barium compounds are absorbed via ingestion and inhalation, the extent of which depends on the individual compound. In the body, the majority of the barium is found in the bone, while small amounts exists in the muscle, adipose, skin, and connective tissue. Barium is not metabolized in the body, but it may be transported or incorporated into complexes or tissues. Barium is excreted in the urine and faeces. (L214)

Associated Chemicals

Wikipedia

1,8-Bis(dimethylamino)naphthalene

Baryte

Drug Warnings

Rarely, oral barium sulfate suspensions may cause constipation or intestinal obstruction due to impaction in the colon. Cramping from distention of the intestine by barium sulfate suspensions or diarrhea may also occur. Retention of barium sulfate in the appendix has reportedly caused appendicitis. Barium sulfate fecaliths reported can lead to obstruction, intussusception, ulceration, or even intestinal perforation and may rarely require surgical removal. ... Aspiration of large amt may cause pneumonitis or nodular granulomas of interstitial lung tissues and lymph nodes; asphyxiation and death have occurred in one patient.

Users must be certain that barium sulfate is not contaminated by sol barium salts. A convenient test is to shake up a portion with water and, to the clear supernatant portion, add a small amt of a soln of magnesium sulfate in water. Appearance of a precipitate indicates the presence of a sol barium salt.

Barium sulfate products are contraindicated in patients with known or suspected obstruction of the colon, known or suspected gastrointestinal tract perforation, suspected tracheoesophageal fistula, obstructing lesions of the small intestine, pyloric stenosis inflammation or neoplastic lesions of the rectum, recent rectal biopsy, or known hypersensitivity to barium sulfate formulations.

For more Drug Warnings (Complete) data for Barium sulfate (49 total), please visit the HSDB record page.

Biological Half Life

In Syrian hamsters, barium sulfate was found to be cleared from the lungs with a biological half-life of 8-9 days ...

(131)BaSO4 was found to be cleared from the lungs, with a biological half-life time of 8-9 days, through absorption into the general circulation with subsequent urinary clearance.

Measurements of the clearance of tracer levels of (131)barium sulfate (estimated maximum initial burden of 90 ug or 0.09 mg/kg from a 30 to 90 minute exposure) from the respiratory tract of female beagle dogs (10 + or - 1 kg) were performed. The biological half-life was eight days.

/Barium/ sulfate ... /has a calculated/ half-life of 26 days /in rats/.

Use Classification

Plastics -> Pigments agents

Cosmetics -> Cosmetic colorant; Opacifying

Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS

Methods of Manufacturing

Medical grade barium sulfate may be made by the reaction of barium carbonate or barium chloride with sulfuric acid.

Blanc fixe is made by mixing aq soln of barium sulfide and sodium sulfate under controlled conditions in order to produce a precipitate of uniform particles of pigmentary fineness. /Precipitated barium sulfate/

General Manufacturing Information

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Synthetic Dye and Pigment Manufacturing

Printing Ink Manufacturing

Wholesale and Retail Trade

Printing and Related Support Activities

Electrical Equipment, Appliance, and Component Manufacturing

Furniture and Related Product Manufacturing

Organic Fiber Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Plastics Product Manufacturing

All Other Chemical Product and Preparation Manufacturing

Plastics Material and Resin Manufacturing

Other (requires additional information)

Construction

Custom Compounding of Purchased Resins

All Other Basic Inorganic Chemical Manufacturing

Transportation Equipment Manufacturing

Not Known or Reasonably Ascertainable

Miscellaneous Manufacturing

Adhesive Manufacturing

Paint and Coating Manufacturing

Sulfuric acid, barium salt (1:1): ACTIVE

Occurs in nature as the mineral barite; also as barytes, heavy spar.

Clinical Laboratory Methods

Storage Conditions

Store in tightly closed containers in a cool, well ventilated area away from incompatible materials ... A regulated, marked area should be established where this chemical is handled, used, or stored ...

Dates

Hoevels J, Thermann M: [Barium sulfate and water-soluble contrast medium--a suitable mixture for contrast radiography in acute small bowel obstruction]. Zentralbl Chir. 2003 Jun;128(6):500-5. doi: 10.1055/s-2003-40624. [PMID:12865956]

Barium Sulfate PubChem

Barium Sulfate, Drugs.com

NDA, Barium Sulfate

FDA Approved Drug Products: E-Z-CAT DRY (barium sulfate) for oral suspension